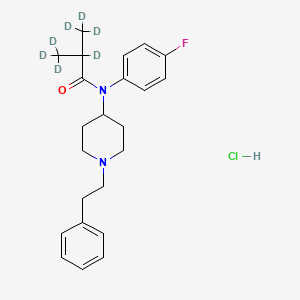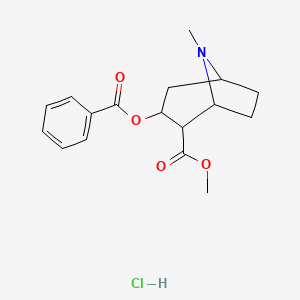
Valproic acid acyl-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valproic acid acyl-D-glucuronide is a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. This compound is formed through the conjugation of valproic acid with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. The formation of this metabolite is a crucial step in the metabolism and excretion of valproic acid in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Valproic acid acyl-D-glucuronide is synthesized in the liver through the action of UDP-glucuronosyltransferase enzymes. The reaction involves the conjugation of valproic acid with glucuronic acid, resulting in the formation of the acyl-D-glucuronide metabolite .
Industrial Production Methods: While the industrial production of this compound is not common, the synthesis of valproic acid itself involves the oxidation of 2-propylpentanoic acid. The glucuronidation process is typically studied in vitro using liver microsomes or recombinant enzymes to understand the metabolic pathways and potential drug interactions .
Analyse Des Réactions Chimiques
Types of Reactions: Valproic acid acyl-D-glucuronide undergoes several chemical reactions, including hydrolysis, transacylation, and glycation. These reactions are significant in understanding the stability and reactivity of the compound .
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the glucuronide conjugate back into valproic acid and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, often a protein, which can lead to the formation of protein adducts.
Glycation: This reaction involves the addition of the glucuronic acid moiety to proteins, forming glycated products.
Major Products Formed: The major products formed from these reactions include valproic acid, glucuronic acid, and various protein adducts. These products are essential in understanding the pharmacokinetics and potential toxicity of valproic acid .
Applications De Recherche Scientifique
Valproic acid acyl-D-glucuronide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of valproic acid and the role of glucuronidation in drug metabolism.
Biology: Research on this compound helps in understanding the interactions between drugs and biological macromolecules, such as proteins.
Medicine: The study of this compound is crucial in assessing the safety and efficacy of valproic acid as a therapeutic agent.
Mécanisme D'action
The mechanism of action of valproic acid acyl-D-glucuronide involves its interaction with various molecular targets and pathways:
GABAergic Transmission: Valproic acid enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by increasing its availability in the synaptic cleft.
Histone Deacetylase Inhibition: Valproic acid inhibits histone deacetylases, leading to changes in gene expression that contribute to its mood-stabilizing and anticonvulsant effects.
Comparaison Avec Des Composés Similaires
Valproic acid acyl-D-glucuronide can be compared with other acyl glucuronides formed from carboxylic acid-containing drugs:
Similar Compounds: Examples include acyl glucuronides of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, as well as other anticonvulsants like carbamazepine.
Uniqueness: this compound is unique due to its specific formation from valproic acid and its role in the metabolism and excretion of this widely used anticonvulsant.
Propriétés
Formule moléculaire |
C14H24O8 |
|---|---|
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14?/m0/s1 |
Clé InChI |
XXKSYIHWRBBHIC-JLERCCTOSA-N |
SMILES isomérique |
CCCC(CCC)C(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES canonique |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2S)-3-dodecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10778633.png)
![N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid](/img/structure/B10778634.png)
![2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid](/img/structure/B10778636.png)








![3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine](/img/structure/B10778694.png)

